molecular formula C9H14O2 B159881 Ethyl cyclohexenecarboxylate CAS No. 1617-22-7

Ethyl cyclohexenecarboxylate

Cat. No.: B159881
CAS No.: 1617-22-7
M. Wt: 154.21 g/mol
InChI Key: HDKVSEUEUWKMFS-UHFFFAOYSA-N
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Description

Ethyl cyclohexenecarboxylate is an organic compound with the molecular formula C9H14O2. It is an ethyl ester derived from cyclohexenecarboxylic acid. This compound is known for its applications in organic synthesis and as a flavoring agent due to its pleasant odor. It is a colorless to light yellow liquid that is soluble in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclohexenecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexene with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Cyclohexene} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes typically involve the reaction of cyclohexenecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl cyclohexenecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexenecarboxylic acid.

    Reduction: It can be reduced to form cyclohexenecarboxylate alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Scientific Research Applications

Ethyl cyclohexenecarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl cyclohexenecarboxylate can be compared with other similar compounds such as:

    Ethyl cyclohexanecarboxylate: This compound is similar in structure but lacks the double bond present in this compound, resulting in different chemical reactivity and applications.

    Mthis compound: This compound has a methyl group instead of an ethyl group, leading to variations in physical properties and reactivity.

Uniqueness: this compound is unique due to its specific structural features, including the presence of a double bond in the cyclohexene ring and the ethyl ester functional group. These features contribute to its distinct chemical reactivity and applications .

Properties

IUPAC Name

ethyl cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVSEUEUWKMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167223
Record name Ethyl cyclohexenecarboxylate
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1617-22-7
Record name 1-Cyclohexene-1-carboxylic acid, ethyl ester
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Record name Ethyl cyclohexenecarboxylate
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Record name Ethyl cyclohexenecarboxylate
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Record name Ethyl cyclohexenecarboxylate
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Synthesis routes and methods

Procedure details

Methyl 2-cyclohexene-1-carboxylate (5.6 g; 40 m. moles) was added to a solution of sodium (1.1 g; 47.8 m. moles) in ethanol (35 ml) and the mixture was allowed to stand at room temperature for a period of 11/2 hours. The mixture was poured into dilute hydrochloric acid extracted with ether (4×25 ml) and the combined extracts washed with dilute aqueous sodium carbonate. The dried (MgSO4) extract was evaporated and the residue distilled to give ethyl 1-cyclohexene-1-carboxylate (5.5 g; yield 90%), b.p. 92° C./15 mm (N.M.R.: 6.7-7.0 (m,1,CH=C), 3.9-4.25 (q,2,CH2CH3), 1.95-2.42 (m,4,allylic CH2), 1.13-1.42 (t,3,CH2CH3) 1.45-1.92 (m,4,CH2 --CH2)).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclohexenecarboxylate
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Reactant of Route 3
Ethyl cyclohexenecarboxylate
Reactant of Route 4
Ethyl cyclohexenecarboxylate
Reactant of Route 5
Ethyl cyclohexenecarboxylate
Reactant of Route 6
Ethyl cyclohexenecarboxylate

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